Carindacillin

Descripción general

Descripción

Carindacilina, también conocida como carbenicilina indanílica, es un antibiótico de la penicilina. Es un profármaco de la carbenicilina, lo que significa que se convierte en la forma activa, carbenicilina, después de la administración. La carindacilina se administra por vía oral como la sal sódica y anteriormente se comercializaba con el nombre de marca Geocillin . Se usó principalmente para tratar la prostatitis y las infecciones del tracto urinario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La carindacilina se sintetiza a partir de carbenicilina mediante esterificación con indanilo. El proceso implica la reacción de carbenicilina con cloruro de indanilo en presencia de una base como la piridina. La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis del enlace éster .

Métodos de producción industrial: La producción industrial de carindacilina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se obtiene generalmente como la sal sódica, que es más estable y fácil de manejar .

Análisis De Reacciones Químicas

Hydrolysis to Carbenicillin

Carindacillin is hydrolyzed in vivo to its active form, carbenicillin, via esterase-mediated cleavage of the indanyl ester group. This reaction occurs primarily in the small intestine post-absorption .

Reaction Pathway :

-

Kinetics : Hydrolysis is rapid under physiological conditions (pH ~7.4), with complete conversion observed within 1–2 hours .

-

Significance : The prodrug design enhances oral bioavailability, as carbenicillin itself is poorly absorbed .

Beta-Lactam Ring Opening

Like other penicillins, this compound’s beta-lactam ring undergoes nucleophilic attack by bacterial penicillin-binding proteins (PBPs), leading to irreversible acetylation and cell wall synthesis inhibition .

Mechanistic Insights :

-

Target Binding : The β-lactam ring reacts with serine residues in PBPs, forming a stable acyl-enzyme complex .

-

Kinetic Parameters :

This irreversible binding disrupts peptidoglycan cross-linking, causing bacterial cell lysis .

pH-Dependent Degradation

This compound exhibits instability under acidic or alkaline conditions, leading to non-enzymatic degradation:

Degradation Pathways :

-

Acidic Hydrolysis : Protonation of the β-lactam carbonyl facilitates ring opening, forming inactive penicilloic acid derivatives .

-

Alkaline Conditions : Hydroxide ion attack on the β-lactam ring results in similar degradation products .

Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (stomach) | <15 minutes |

| pH 7.4 (intestine) | ~2 hours |

| pH 9.0 | <30 minutes |

Reactivity with Metal Ions

This compound’s carboxylate group chelates divalent cations (e.g., Mg, Ca), potentially reducing antibacterial efficacy in hard water or cation-rich environments .

Implications :

Oxidative Degradation

Exposure to oxidizing agents (e.g., peroxides) leads to sulfoxide formation at the thiazolidine sulfur, rendering the compound inactive .

Reaction :

Enantiomeric Specificity

This compound’s (2S,5R,6R) configuration is critical for binding PBPs. Racemization at C-5 or C-6 abolishes activity .

Structural Analysis :

| Stereocenter | Configuration | Role |

|---|---|---|

| C-2 | S | Carboxylate positioning |

| C-5 | R | β-lactam reactivity |

| C-6 | R | Acyl-enzyme stability |

Aplicaciones Científicas De Investigación

Pharmacological Profile

Carindacillin is utilized for treating acute and chronic infections of the upper and lower urinary tract, including asymptomatic bacteriuria caused by susceptible strains such as Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa . It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thereby exerting its bactericidal effects .

Urinary Tract Infections (UTIs)

This compound is particularly effective against urinary tract infections caused by gram-negative bacteria. Clinical studies have demonstrated its efficacy in treating complicated UTIs and prostatitis. For example, a study indicated that this compound effectively treated infections due to E. coli and other susceptible strains .

Prostatitis Treatment

The compound is indicated for prostatitis caused by susceptible strains of bacteria. Its ability to achieve therapeutic concentrations in the prostate makes it a suitable choice for this condition .

Bacteremia and Sepsis

Although not primarily indicated for bacteremia, this compound has been used off-label in certain cases due to its broad-spectrum activity against gram-negative organisms .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with chronic bacterial prostatitis showed that treatment with this compound resulted in significant symptom improvement and bacterial eradication rates comparable to other antibiotics .

Case Study 2: Resistance Patterns

In a study assessing antibiotic resistance patterns in UTIs, this compound maintained efficacy against strains resistant to other antibiotics, highlighting its importance as a treatment option in resistant infections .

Comparative Efficacy

| Antibiotic | Indications | Efficacy Against Gram-Negative Bacteria |

|---|---|---|

| This compound | UTIs, Prostatitis | High |

| Carbenicillin | UTIs | Moderate |

| Ticarcillin | Pseudomonas aeruginosa | High |

Mecanismo De Acción

La carindacilina ejerce sus efectos interfiriendo con la síntesis final de la pared celular en las bacterias susceptibles. Después de la administración oral, la carindacilina se hidroliza a carbenicilina, que se une a las proteínas de unión a penicilina en la pared celular bacteriana. Esta unión inhibe la reticulación de las cadenas de peptidoglicano, lo que lleva al debilitamiento y la eventual lisis de la pared celular bacteriana . Los principales objetivos moleculares son las proteínas de unión a penicilina, que son esenciales para la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

La carindacilina pertenece a la clase de antibióticos β-lactámicos, específicamente las carboxipenicilinas. Los compuestos similares incluyen:

Carbenicilina: La forma activa de la carindacilina, utilizada por vía parenteral.

Ticarcilina: Otra carboxipenicilina con actividad antibacteriana similar.

Carfecilina: Un éster fenílico de carbenicilina, también hidrolizado a carbenicilina en el cuerpo.

Singularidad: La singularidad de la carindacilina radica en su biodisponibilidad oral, que permite una administración más fácil en comparación con la carbenicilina, que debe administrarse por vía parenteral. Esto hace que la carindacilina sea una opción más conveniente para el tratamiento ambulatorio de infecciones bacterianas .

Actividad Biológica

Carindacillin is a semisynthetic penicillin antibiotic, primarily known for its role as a prodrug of carbenicillin. This compound has been studied extensively for its biological activity, particularly in terms of absorption, pharmacodynamics, and antimicrobial efficacy against various bacterial strains. Below is a detailed examination of its biological activity, supported by research findings, case studies, and relevant data.

Overview of this compound

- Chemical Structure : this compound is the sodium salt of indanyl carbenicillin, with a molecular formula of and a molecular weight of 516.54 g/mol .

- Mechanism of Action : As a beta-lactam antibiotic, this compound exerts its effects by inhibiting the synthesis of bacterial cell walls through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in both Gram-positive and Gram-negative bacteria .

Absorption Characteristics

This compound's absorption has been investigated using Caco-2 cell models to simulate intestinal uptake. Key findings include:

- Carrier-Mediated Transport : The absorption of this compound is primarily facilitated by the monocarboxylic acid transport system. This transport mechanism allows for efficient uptake under specific pH conditions .

- Comparison with Parent Drug : Unlike its parent compound, carbenicillin, which is absorbed via passive diffusion, this compound's uptake is significantly enhanced at lower extracellular pH levels .

Data Table: Absorption Studies

| Parameter | This compound (CIPC) | Carbenicillin (CBPC) |

|---|---|---|

| Transport Mechanism | Carrier-mediated | Passive diffusion |

| Optimal pH for Absorption | Lower pH preferred | Neutral pH |

| Absorption Rate | Higher at low pH | Constant across pH |

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity. It has been particularly effective against:

- Gram-negative Bacteria : Including Escherichia coli, Salmonella choleraesuis, and Proteus mirabilis.

- Clinical Efficacy : In clinical evaluations, this compound has shown significant protective effects in animal models against lethal infections caused by these pathogens .

Case Study: Efficacy Against Urinary Tract Infections

A randomized controlled trial assessed the efficacy of this compound in preventing urinary tract infections following transrectal prostate biopsy. The study involved 63 patients and demonstrated a reduction in infection rates when prophylactic this compound was administered .

Research Findings

- In Vitro Studies : Research indicates that this compound maintains antimicrobial activity through hydrolysis to its active form, carbenicillin, which is critical for its therapeutic effects .

- Pharmacodynamics : The drug's effectiveness has been linked to its ability to penetrate bacterial cell walls efficiently and inhibit cell wall synthesis effectively, leading to bacterial lysis .

- Safety Profile : While generally well-tolerated, side effects may include allergic reactions typical of beta-lactam antibiotics. Monitoring is essential in patients with known allergies to penicillins .

Propiedades

Número CAS |

35531-88-5 |

|---|---|

Fórmula molecular |

C26H26N2O6S |

Peso molecular |

494.6 g/mol |

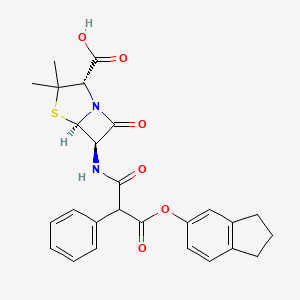

Nombre IUPAC |

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |

Clave InChI |

JIRBAUWICKGBFE-MNRDOXJOSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Key on ui other cas no. |

35531-88-5 |

Sinónimos |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.